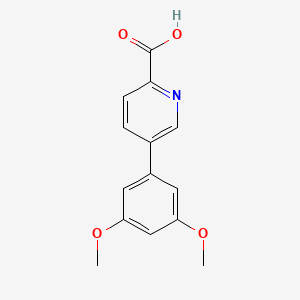

5-(3,5-Dimethoxyphenyl)-picolinic acid

説明

5-(3,5-Dimethoxyphenyl)-picolinic acid is an organic compound that belongs to the class of picolinic acids It features a picolinic acid core substituted with a 3,5-dimethoxyphenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:

Reagents: 3,5-Dimethoxyphenylboronic acid, picolinic acid derivative (e.g., 5-bromopicolinic acid)

Catalyst: Palladium(II) acetate (Pd(OAc)2)

Base: Potassium carbonate (K2CO3)

Solvent: Tetrahydrofuran (THF) or a similar solvent

Temperature: Typically around 80-100°C

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

化学反応の分析

Types of Reactions

5-(3,5-Dimethoxyphenyl)-picolinic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

5-(3,5-Dimethoxyphenyl)-picolinic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.

作用機序

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-picolinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the picolinic acid moiety can participate in hydrogen bonding and coordination interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

- 3,5-Dimethoxyphenylboronic acid

- 3,5-Dimethoxyphenylacetic acid

- 5-Bromopicolinic acid

Uniqueness

5-(3,5-Dimethoxyphenyl)-picolinic acid is unique due to the combination of the picolinic acid core and the 3,5-dimethoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

5-(3,5-Dimethoxyphenyl)-picolinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a picolinic acid backbone with a 3,5-dimethoxyphenyl substituent. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Metal Ion Chelation : The picolinic acid moiety can chelate metal ions, which may play a role in its biological effects.

- Non-Covalent Interactions : The dimethoxyphenyl group can engage in hydrogen bonding and π-π stacking interactions, enhancing binding affinity to biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies have shown that compounds with similar structures possess antioxidant properties, which may protect cells from oxidative stress.

- Antimicrobial Effects : Preliminary data suggest potential antimicrobial activity against various pathogens.

- Neuroprotective Properties : Given the structure's ability to cross the blood-brain barrier, it may have neuroprotective effects worth exploring further.

In Vitro Studies

Recent studies have employed various in vitro assays to evaluate the biological activity of this compound:

- Cell Viability Assays : MTT assays have been utilized to assess cytotoxicity in different cell lines. Results indicate moderate cytotoxic effects at higher concentrations.

- Antioxidant Assays : DPPH and ABTS assays demonstrated significant free radical scavenging activity.

In Silico Studies

In silico approaches have been used to predict the pharmacokinetic properties and potential toxicity of this compound:

- ADMET Predictions : The compound adheres to Lipinski's rule of five, indicating favorable drug-like properties such as good gastrointestinal absorption and low toxicity profiles.

- Molecular Docking Studies : Docking simulations revealed strong binding affinities with several protein targets associated with oxidative stress and inflammation.

Case Studies

- Neuroprotective Study : A recent study investigated the neuroprotective effects of this compound in a model of neurodegeneration. The compound exhibited significant protective effects against neuronal cell death induced by oxidative stress.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth at certain concentrations.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 5-(3-Methylphenyl)-picolinic acid | Methyl group at para position | Antioxidant activity |

| 5-(3-Chlorophenyl)-picolinic acid | Chlorine substituent | Antimicrobial properties |

| 5-(3-Nitrophenyl)-picolinic acid | Nitro group | Potential anti-inflammatory effects |

特性

IUPAC Name |

5-(3,5-dimethoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-11-5-10(6-12(7-11)19-2)9-3-4-13(14(16)17)15-8-9/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKIZQWDQOJISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679315 | |

| Record name | 5-(3,5-Dimethoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-00-9 | |

| Record name | 5-(3,5-Dimethoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。